3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 862830-20-4
Cat. No.: VC11863496
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862830-20-4 |
|---|---|
| Molecular Formula | C26H24N2O6 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C26H24N2O6/c1-31-20-11-7-5-9-18(20)27-26(30)25-24(17-8-4-6-10-19(17)34-25)28-23(29)15-16-12-13-21(32-2)22(14-16)33-3/h4-14H,15H2,1-3H3,(H,27,30)(H,28,29) |
| Standard InChI Key | RXLREXFLJFTAFI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is defined by a benzofuran scaffold (a fused bicyclic system of benzene and furan) substituted at the C3 position with an acetamido group and at the C2 position with a carboxamide moiety. The acetamido side chain incorporates a 3,4-dimethoxyphenyl group, while the carboxamide is linked to a 2-methoxyphenyl substituent.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄N₂O₆ |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC |
| logP | 3.68 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 61.3 Ų |
The compound’s logP value of 3.68 suggests moderate lipophilicity, aligning with its capacity to cross biological membranes. The presence of three methoxy groups (-OCH₃) enhances electron-donating effects, potentially influencing receptor binding interactions.
Hypothetical Biological Activities and Mechanisms
While direct pharmacological data for this compound remain scarce, its structural features suggest potential bioactivity:
Antimicrobial Activity
The acetamido and carboxamide functionalities are common in antimicrobial agents. Methoxy-substituted benzofurans have demonstrated activity against Gram-positive bacteria, possibly via membrane disruption .
Central Nervous System (CNS) Effects
The compound’s logP and polar surface area (61.3 Ų) suggest moderate blood-brain barrier permeability. Structural analogs of benzofuran carboxamides have shown affinity for serotonin and dopamine receptors, hinting at neuroactive potential .
Research Gaps and Future Directions
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Pharmacological Profiling: In vitro assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains are needed to validate hypothetical activities.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy groups and the carboxamide substituent could optimize potency and selectivity.
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Toxicological Assessments: Acute and chronic toxicity studies in preclinical models are essential for therapeutic translation.
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